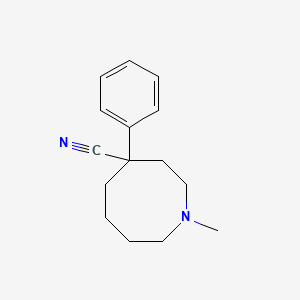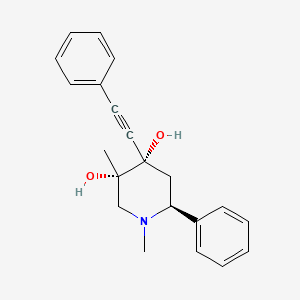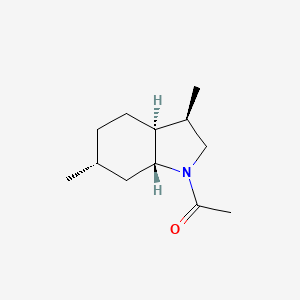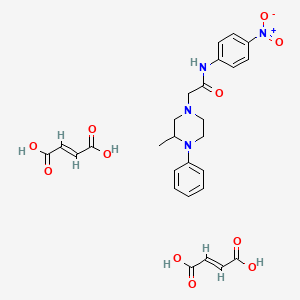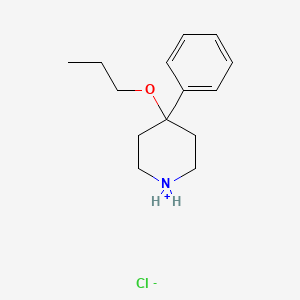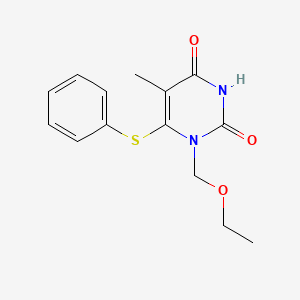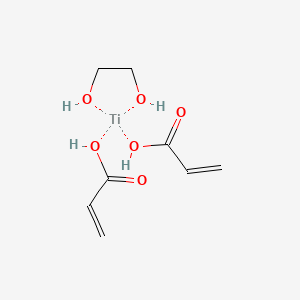
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chloro, methyl, oxo, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dimethylbarbituric acid with phenylglyoxal hydrate and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require the use of solvents such as toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbarbituric acid: A precursor in the synthesis of the target compound.
Phenylglyoxal hydrate: Another precursor used in the synthetic route.
4-Hydroxy-6-methyl-2H-pyran-2-one: A key intermediate in the synthesis.
Uniqueness
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
87352-02-1 |
|---|---|
Formule moléculaire |
C19H18ClN3O |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-1,3-dimethyl-4-oxo-2,6-diphenyl-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C19H18ClN3O/c1-22-16(14-9-5-3-6-10-14)19(20,13-21)18(24)23(2)17(22)15-11-7-4-8-12-15/h3-12,16-17H,1-2H3 |
Clé InChI |
XIJSAIBUDIFEMO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(C(=O)N(C1C2=CC=CC=C2)C)(C#N)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




